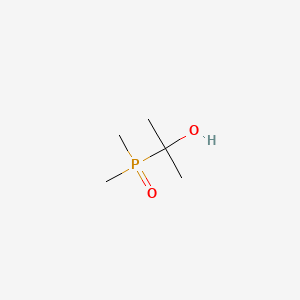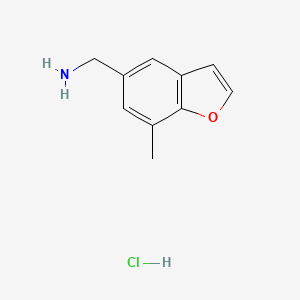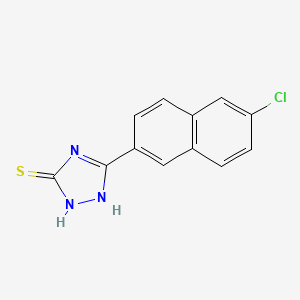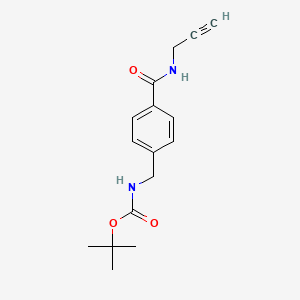
N''-(4-aminopentyl)guanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(4-aminopentyl)guanidine dihydrochloride is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminopentyl)guanidine dihydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including N’'-(4-aminopentyl)guanidine dihydrochloride, often employs catalytic guanylation reactions. These reactions can be catalyzed by transition metals, which facilitate the formation of the C-N bond necessary for guanidine synthesis . The use of copper-catalyzed cross-coupling chemistry is also prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(4-aminopentyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted guanidine derivatives .
Applications De Recherche Scientifique
N’'-(4-aminopentyl)guanidine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’'-(4-aminopentyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound acts by forming hydrogen bonds and electrostatic interactions with its targets, leading to changes in their activity . For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’'-(4-aminopentyl)guanidine dihydrochloride include other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures, are also similar.
Uniqueness
What sets N’'-(4-aminopentyl)guanidine dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in applications such as enzyme inhibition and DNA binding .
Propriétés
Formule moléculaire |
C6H18Cl2N4 |
|---|---|
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
2-(4-aminopentyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N4.2ClH/c1-5(7)3-2-4-10-6(8)9;;/h5H,2-4,7H2,1H3,(H4,8,9,10);2*1H |
Clé InChI |
YBCKRTIUPKLQFY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN=C(N)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)



![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)



![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)

![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)

